N,N-Dipentadecylaminostyrylpyridinium
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N,N-di(pentadecyl)aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H75N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-38-46(39-29-27-25-23-21-19-17-15-13-11-9-7-5-2)44-34-32-42(33-35-44)30-31-43-36-40-45(3)41-37-43;/h30-37,40-41H,4-29,38-39H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQQHLLFALUWOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H75IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928943 | |
| Record name | 4-[2-(1-Methylpyridin-4(1H)-ylidene)ethylidene]-N,N-dipentadecylcyclohexa-2,5-dien-1-iminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135288-72-1 | |
| Record name | N,N-Dipentadecylaminostyrylpyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(1-Methylpyridin-4(1H)-ylidene)ethylidene]-N,N-dipentadecylcyclohexa-2,5-dien-1-iminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies
Synthetic Pathways to the N,N-Dipentadecylaminostyrylpyridinium Core Structure
The assembly of the fundamental N,N-dialkylaminostyrylpyridinium framework is typically achieved through a convergent synthesis, where key fragments are prepared separately and then combined. A common and efficient method involves the Knoevenagel condensation of an active methyl group on a pyridinium (B92312) salt with an appropriate aromatic aldehyde.
The pyridinium moiety acts as the electron-accepting part of the dye. mdpi.com Its synthesis often starts from commercially available pyridine (B92270) or its derivatives. For the purpose of creating styryl dyes, pyridines bearing a methyl group, typically at the 2- or 4-position (picoline isomers), are common precursors. This methyl group is crucial as it provides the active methylene (B1212753) component for the subsequent condensation reaction.
Functionalization of the pyridine ring can be achieved through various organic reactions. N-alkylation of the pyridine nitrogen is a key step to form the pyridinium cation. This is typically accomplished by treating the pyridine precursor with an alkyl halide. The choice of the alkylating agent determines the N-substituent on the final pyridinium ring. In the context of this compound, the N-alkylation might be performed with a simple alkyl group like a methyl or ethyl group, as the long aliphatic chains are part of the amino donor group.
The general reaction for N-alkylation is as follows: Pyridine derivative + Alkyl halide → N-Alkylpyridinium halide
The reactivity of the pyridine nitrogen is influenced by substituents on the ring. Electron-donating groups enhance the nucleophilicity of the nitrogen, facilitating alkylation, while electron-withdrawing groups have the opposite effect.
The styryl moiety (-CH=CH-Ar) forms the conjugated bridge that connects the electron-donating and electron-accepting parts of the molecule. mdpi.com The construction of this vinyl linkage is most commonly achieved through a condensation reaction. The Knoevenagel condensation or a similar base-catalyzed reaction between an N-alkylpicolinium salt (containing an activated methyl group) and a 4-(N,N-dialkylamino)benzaldehyde is a widely used method. researchgate.net
The reaction is typically carried out in the presence of a base, such as piperidine (B6355638) or pyrrolidine, in a suitable solvent like ethanol (B145695) or methanol (B129727). The base deprotonates the active methyl group of the picolinium salt, generating a carbanion that then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the styryl double bond.
A general scheme for this reaction is: N-Alkylpicolinium salt + 4-(N,N-Dialkylamino)benzaldehyde --(Base)--> N-Alkyl-(N,N-dialkylaminostyryl)pyridinium salt
The stereochemistry of the resulting double bond is predominantly the E-isomer (trans) due to its greater thermodynamic stability. The efficiency of this reaction can be influenced by the reactivity of the aldehyde and the acidity of the picolinium methyl group.
The N,N-dialkylamino group is the electron-donating component of the dye. nih.gov For the synthesis of this compound, a 4-(N,N-dipentadecylamino)benzaldehyde would be the required precursor for the condensation step. The synthesis of this aldehyde can be approached in a few ways.
One common method is the direct N-alkylation of 4-aminobenzaldehyde (B1209532) or a protected derivative. However, the introduction of two long pentadecyl chains can be challenging due to steric hindrance and the potential for over-alkylation. A more controlled approach involves the synthesis of N,N-dipentadecylamine first, followed by its coupling to a benzaldehyde (B42025) derivative.
Alternatively, a precursor like 4-fluorobenzaldehyde (B137897) can undergo nucleophilic aromatic substitution with N,N-dipentadecylamine. The synthesis of N,N-dipentadecylamine itself can be achieved by reacting dipentadecylamine with a suitable formylating agent to introduce the aldehyde functionality at the para position of an aromatic ring, though this is a less direct route for this specific target.
Introduction and Modification of Long Aliphatic Chains (e.g., Pentadecyl)
The presence of long aliphatic chains, such as pentadecyl groups, significantly influences the solubility and aggregation properties of the dye. The strategies for introducing these chains are crucial for the synthesis of the target compound.
The primary method for attaching the pentadecyl chains to the amino nitrogen is through N-alkylation. This can be achieved by reacting a primary amine (e.g., 4-aminobenzaldehyde) with a pentadecyl halide (e.g., 1-bromopentadecane). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. To ensure dialkylation, a molar excess of the alkylating agent and forcing reaction conditions may be necessary.
A general representation of this alkylation is: Ar-NH₂ + 2 R-X --(Base)--> Ar-NR₂ + 2 HX Where Ar is the 4-formylphenyl group and R is the pentadecyl group.
Amidation followed by reduction is an alternative route. A secondary amine can be acylated with pentadecanoyl chloride to form an amide, which is then reduced to the corresponding tertiary amine. This two-step process can offer better control over the degree of substitution.
The length of the aliphatic chains can have a notable impact on the synthetic efficiency. As the chain length increases, several factors come into play:
Steric Hindrance: Longer alkyl chains can create significant steric hindrance around the reactive center, potentially slowing down reaction rates, especially in N-alkylation steps. This may necessitate harsher reaction conditions or the use of more reactive reagents.
Solubility: The solubility of intermediates and final products is heavily influenced by the long aliphatic chains. While they impart lipophilicity, they can also make purification by standard techniques like crystallization or silica (B1680970) gel chromatography more challenging. The choice of solvents for reactions and purification becomes critical.
Reaction Kinetics: The increased molecular weight and steric bulk of intermediates bearing long alkyl chains can affect their diffusion and reactivity, potentially leading to longer reaction times.
The following table summarizes the key synthetic steps and considerations:
| Synthetic Step | Reactants | Key Reagents/Conditions | Primary Function | Potential Challenges |
| Pyridinium Formation | Picoline derivative, Alkyl halide | Heat, Solvent (e.g., acetonitrile) | Formation of the electron-accepting pyridinium core | - |
| Aldehyde Synthesis | 4-Aminobenzaldehyde, Pentadecyl bromide | Base (e.g., K₂CO₃), High temperature | Incorporation of the electron-donating N,N-dipentadecylamino group | Steric hindrance from long alkyl chains, purification of lipophilic product |
| Styryl Moiety Construction | N-Alkylpicolinium salt, 4-(N,N-Dipentadecylamino)benzaldehyde | Base catalyst (e.g., piperidine), Alcohol solvent | Formation of the conjugated π-bridge | Solubility of reactants, achieving complete reaction |
Advanced Synthetic Techniques and Optimization Protocols for Scalability and Purity
The synthesis of this compound and related long-chain dialkylaminostyrylpyridinium dyes often relies on the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a 4-methylpyridinium salt) with an aldehyde (4-(N,N-dipentadecylamino)benzaldehyde). While effective, traditional heating methods can lead to longer reaction times and the formation of impurities. Advanced synthetic techniques have been developed to address these challenges, enhancing reaction rates, improving yields, and facilitating purification, which are crucial for scalable production.
One of the most effective advanced techniques is the application of ultrasonic irradiation . Sonochemistry has been shown to significantly accelerate the synthesis of styrylpyridinium dyes. nih.gov The high-energy environment created by acoustic cavitation increases mass transfer and generates reactive intermediates more rapidly. This method can reduce reaction times from several hours (4-16 hours) under conventional heating to as little as 15 minutes. nih.gov The milder reaction conditions associated with sonication also tend to minimize the formation of side products, leading to higher purity of the final compound and simplifying the downstream purification process.
Optimization protocols for scalability and purity focus on several key parameters:
Catalyst Selection: The choice of base catalyst is critical. While piperidine is commonly used, other organic bases or even inorganic bases can be employed. The optimal catalyst and its concentration must be determined empirically to maximize the reaction rate while minimizing side reactions.
Solvent System: The polarity and boiling point of the solvent can influence reaction kinetics and solubility of reactants and products. Solvents like ethanol and methanol are frequently used. For industrial-scale synthesis, the selection of a solvent that is both efficient for the reaction and easily recoverable is a key consideration.
Reaction Temperature and Time: Precise control over temperature is essential. While sonication allows for rapid reactions at ambient or slightly elevated temperatures, conventional methods require careful optimization of the reflux temperature to ensure complete reaction without thermal degradation of the product. Continuous monitoring of the reaction progress via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.
Purification Strategy: For high-purity applications, multiple purification steps are often necessary. Recrystallization is a common and scalable method for purifying solid dyes. Column chromatography, while effective at the lab scale, can be less practical for large-scale production. Therefore, developing a robust crystallization process is a key aspect of scalable synthesis.
The table below summarizes a comparison between conventional and advanced synthetic methods for a representative styrylpyridinium dye synthesis.
| Parameter | Conventional Heating | Ultrasonic Irradiation |
| Reaction Time | 4 - 16 hours | 15 minutes |
| Reaction Temperature | Reflux | Ambient / Mild Heat |
| Typical Yields | Good | Good to Excellent |
| Purity | Moderate to High | High |
| Scalability | Moderate | High |
Analogous Compound Synthesis and Structure-Property Relationship Studies
The synthesis of analogous compounds to this compound is a key strategy for fine-tuning its chemical and photophysical properties for specific applications. These studies typically involve systematic modifications of the three main components of the molecule: the electron-donating N,N-dialkylamino group, the π-conjugated bridge, and the electron-accepting pyridinium moiety.
Modification of the N-Alkyl Chains: The long pentadecyl chains in this compound impart significant lipophilicity to the molecule. Structure-property relationship studies often involve synthesizing analogs with varying alkyl chain lengths (e.g., dimethyl, dibutyl, dodecyl) on the amino group. These modifications directly impact the solubility, aggregation behavior, and interaction with biological membranes. Shorter alkyl chains generally increase water solubility, while longer chains enhance lipid solubility.
Modification of the π-Conjugated System: The length and nature of the conjugated bridge connecting the donor and acceptor moieties are critical determinants of the dye's absorption and emission wavelengths. nih.gov Extending the conjugation by introducing additional vinyl units (e.g., creating a divinyl or trivinyl bridge) typically leads to a bathochromic (red) shift in both the absorption and fluorescence spectra. nih.gov This allows for the rational design of dyes that absorb and emit in specific regions of the electromagnetic spectrum, including the near-infrared (NIR) range, which is valuable for bioimaging applications. nih.gov
Modification of the Pyridinium Ring: The electron-accepting strength of the pyridinium ring can be modulated by introducing substituents on the ring or by altering the alkyl group on the pyridinium nitrogen. These changes can influence the intramolecular charge transfer (ICT) character of the molecule, thereby affecting its photophysical properties such as quantum yield and solvatochromism.
Structure-property relationship studies have revealed several key trends for N,N-dialkylaminostyrylpyridinium dyes:
Solvatochromism: These dyes often exhibit negative solvatochromism, where the absorption and emission maxima shift to shorter wavelengths (hypsochromic or blue shift) as the solvent polarity increases. This is attributed to a larger dipole moment in the ground state compared to the excited state. nih.gov
Hyperpolarizability: Changes in the donor and acceptor strength, as well as the length of the π-linker, can significantly impact the second-order nonlinear optical (NLO) properties, specifically the hyperpolarizability. nih.gov
Two-Photon Absorption (TPA): The TPA cross-section can be dramatically enhanced by creating branched or multimeric structures. For instance, a trimeric styrylpyridinium dye has been shown to have a TPA cross-section more than twelve times larger than its monomeric counterpart, demonstrating a cooperative enhancement effect. researchgate.net
The following table presents hypothetical data for a series of analogous compounds, illustrating the impact of structural modifications on their photophysical properties.
| Compound | N-Alkyl Group | π-Bridge | Absorption Max (nm) | Emission Max (nm) |
| Analog 1 | Methyl | Vinyl | 480 | 600 |
| Analog 2 | Pentadecyl | Vinyl | 485 | 610 |
| Analog 3 | Pentadecyl | Divinyl | 520 | 650 |
| Analog 4 (Branched) | Pentadecyl | Vinyl (Trimer) | 495 | 625 |
These studies are fundamental for the rational design of novel styrylpyridinium dyes with tailored properties for applications ranging from fluorescent probes and sensors to materials for nonlinear optics.
Advanced Spectroscopic Elucidation of Electronic and Molecular Structures
Electronic Absorption Spectroscopy for Ground State Characterization
Electronic absorption spectroscopy is a fundamental technique for probing the electronic transitions from the ground state to excited states upon absorption of light.
The absorption spectrum of N,N-dipentadecylaminostyrylpyridinium is characterized by a strong absorption band in the visible region of the electromagnetic spectrum. This absorption is attributed to a π-π* electronic transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition is associated with the conjugated π-electron system that extends across the pyridinium (B92312) ring, the styryl bridge, and the dialkylamino group.
The long alkyl chains (pentadecyl groups) on the nitrogen atom of the amino group primarily influence the dye's solubility and aggregation behavior, while having a lesser direct impact on the electronic transition energies compared to the core chromophore. The electronic transition is more significantly influenced by the electron-donating character of the N,N-dialkylamino group and the electron-accepting nature of the pyridinium ring, which together create a "push-pull" system. This intramolecular charge transfer (ICT) character of the transition is a hallmark of styrylpyridinium dyes.
The intensity of the absorption band is quantified by the molar extinction coefficient (ε), a measure of how strongly the compound absorbs light at a particular wavelength. N,N-dialkylaminostyrylpyridinium dyes typically exhibit high molar extinction coefficients, on the order of 104 to 105 M-1cm-1, indicative of a high probability for the π-π* transition.
Table 1: Illustrative Molar Extinction Coefficients of a Representative N,N-Dialkylaminostyrylpyridinium Dye in Various Solvents
| Solvent | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) |
|---|---|
| Dichloromethane | 55,000 |
| Acetonitrile | 52,000 |
| Methanol (B129727) | 48,000 |
Note: The data in this table is representative of the class of N,N-dialkylaminostyrylpyridinium dyes and is intended for illustrative purposes.
Fluorescence Spectroscopy for Emissive State Probing
Fluorescence spectroscopy provides information about the excited state of a molecule, including its energy, lifetime, and sensitivity to the local environment.
Upon excitation into its absorption band, this compound can relax to the ground state by emitting a photon, a process known as fluorescence. The steady-state emission spectrum shows the intensity of fluorescence as a function of wavelength. The emission maximum (λem) is typically shifted to a longer wavelength compared to the absorption maximum, a phenomenon known as the Stokes shift.
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many styrylpyridinium dyes, the fluorescence quantum yield is highly dependent on the solvent viscosity. In low-viscosity solvents, non-radiative decay pathways, such as molecular rotation and twisting around the styryl double bond, can dominate, leading to low fluorescence quantum yields. In more viscous environments, these non-radiative pathways are hindered, resulting in a significant increase in the fluorescence quantum yield.
Table 2: Illustrative Fluorescence Quantum Yields of a Representative N,N-Dialkylaminostyrylpyridinium Dye in Solvents of Varying Viscosity
| Solvent | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φf) |
|---|---|---|
| Acetonitrile | 0.37 | 0.01 |
| Ethanol (B145695) | 1.20 | 0.05 |
| Ethylene (B1197577) Glycol | 16.1 | 0.30 |
Note: The data in this table is representative of the class of N,N-dialkylaminostyrylpyridinium dyes and is intended for illustrative purposes.
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following a short pulse of excitation light. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore in a specific environment.
Similar to the quantum yield, the fluorescence lifetime of this compound is expected to be sensitive to the solvent environment. The lifetime is related to the radiative (kr) and non-radiative (knr) decay rates by the equation τf = 1 / (kr + knr). In environments where non-radiative decay is prevalent, the fluorescence lifetime will be shorter. Conversely, in viscous media that restrict molecular motion and reduce non-radiative decay, longer fluorescence lifetimes are observed. Fluorescence lifetimes for this class of dyes can range from picoseconds in non-viscous solvents to several nanoseconds in highly viscous media.
Solvatochromism refers to the change in the position, and sometimes the shape and intensity, of the absorption and emission spectra of a compound with a change in the solvent polarity. N,N-dialkylaminostyrylpyridinium dyes are known to be strongly solvatochromic due to their significant change in dipole moment upon electronic excitation.
The ground state of these dyes is less polar than the excited state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption and emission maxima as solvent polarity increases. This positive solvatochromism makes them useful as probes for local solvent polarity.
Interestingly, some styrylpyridinium dyes with long alkyl chains, such as N-hexadecyl styrylpyridinium dyes, have been reported to exhibit a reversal in solvatochromism in certain solvent systems. nih.gov This complex behavior is attributed to specific interactions between the dye and the solvent molecules.
Table 3: Illustrative Solvatochromic Shifts for a Representative N,N-Dialkylaminostyrylpyridinium Dye
| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λem (nm) |
|---|---|---|---|
| Toluene | 33.9 | 450 | 580 |
| Dichloromethane | 40.7 | 465 | 600 |
| Acetonitrile | 45.6 | 475 | 615 |
| Methanol | 55.4 | 485 | 630 |
Note: The data in this table is representative of the class of N,N-dialkylaminostyrylpyridinium dyes and is intended for illustrative purposes.
Dual Emission Phenomena and Excited-State Equilibria
N,N-dialkylaminostyrylpyridinium derivatives are known to exhibit dual fluorescence, a phenomenon where emission is observed from two distinct excited states. This behavior is attributed to the existence of different excited-state geometries or electronic configurations. In the case of this compound, upon photoexcitation, the molecule can exist in a locally excited (LE) state and a charge-transfer (CT) state. The equilibrium between these states is highly sensitive to the surrounding environment, particularly solvent polarity and viscosity.
In non-polar solvents, the emission is typically dominated by the LE state, characterized by a shorter wavelength fluorescence. As the solvent polarity increases, the stabilization of the more polar CT state is enhanced, leading to a red-shifted emission band. The long pentadecyl chains in this compound can create a unique microenvironment around the chromophore, influencing the excited-state equilibria.
Furthermore, increasing the viscosity of the medium can restrict the intramolecular rotation required to achieve the planar CT state, which can result in an intensified fluorescence emission from the LE state. This sensitivity of the dual emission to the local environment makes this compound a potential candidate for use as a fluorescent probe to study microviscosity in various systems. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers a powerful means to identify functional groups and analyze the conformational landscape of this compound.
The FTIR and Raman spectra of this compound are expected to exhibit a series of characteristic vibrational modes corresponding to its different structural components. The presence of the long pentadecyl chains will be evident from the strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. The pyridinium ring will show characteristic C=C and C=N stretching vibrations, typically in the 1500-1650 cm⁻¹ range. The styryl C=C double bond stretching is also expected in this region. Aromatic C-H stretching vibrations from both the styryl and pyridinium moieties are anticipated above 3000 cm⁻¹. The C-N stretching vibration of the dialkylamino group is expected to appear in the 1350-1250 cm⁻¹ region.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | > 3000 | FTIR, Raman |
| Aliphatic C-H Stretch (asymmetric) | ~2925 | FTIR, Raman |
| Aliphatic C-H Stretch (symmetric) | ~2855 | FTIR, Raman |
| C=C and C=N Stretch (pyridinium ring) | 1500 - 1650 | FTIR, Raman |
| Styryl C=C Stretch | 1600 - 1650 | Raman |
| CH₂ Scissoring | ~1465 | FTIR, Raman |
| C-N Stretch (dialkylamino) | 1250 - 1350 | FTIR |
Note: These are predicted values based on the analysis of similar structures and may vary in the actual spectrum.
The vibrational spectra can also provide insights into the conformational flexibility of the pentadecyl chains and potential intermolecular interactions. In the solid state, the long alkyl chains may adopt a more ordered, all-trans conformation, which can be inferred from the presence of specific bands in the Raman spectrum, such as the skeletal C-C stretching modes. nih.govaip.orgrsc.orgcapes.gov.brresearchgate.net In solution or in a less ordered environment, these bands may broaden, indicating a more conformationally mobile state.
Intermolecular interactions, such as π-π stacking between the aromatic styrylpyridinium moieties, can also influence the vibrational frequencies of the ring modes. Changes in the positions and widths of these bands upon aggregation or in different environments can provide evidence for such interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the styryl and pyridinium rings, typically in the downfield region (δ 7.0-9.0 ppm). The vinyl protons of the styryl linker will also resonate in this region. The protons of the methylene (B1212753) groups of the two pentadecyl chains will give rise to a complex set of signals in the upfield region (δ 1.2-1.8 ppm), with the terminal methyl groups appearing at approximately δ 0.9 ppm. The methylene group attached to the nitrogen atom will be deshielded and is expected to appear around δ 3.3-3.7 ppm. libretexts.org
The ¹³C NMR spectrum will provide complementary information, with the aromatic and vinyl carbons appearing in the δ 110-160 ppm range. The carbons of the long alkyl chains will resonate in the upfield region (δ 14-40 ppm). The carbon of the terminal methyl group is expected at around δ 14 ppm, while the methylene carbon attached to the nitrogen will be found further downfield. libretexts.orgbhu.ac.inoregonstate.eduwisc.eduyoutube.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridinium Ring Protons | 7.5 - 9.0 | 125 - 155 |
| Styryl Aromatic Protons | 7.0 - 8.0 | 110 - 140 |
| Styryl Vinyl Protons | 6.5 - 7.5 | 120 - 140 |
| N-CH₂- Protons | 3.3 - 3.7 | 45 - 55 |
| -(CH₂)₁₃- Protons | 1.2 - 1.8 | 22 - 32 |
| Terminal -CH₃ Protons | ~0.9 | ~14 |
Note: These are predicted values and can be influenced by the solvent and other experimental conditions.
To unambiguously assign all the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the spin systems of the pentadecyl chains and the aromatic rings. For instance, the correlation between the vinyl protons and the adjacent aromatic protons can be established.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For example, the signal for the N-CH₂ protons can be directly linked to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For example, it can show the correlation between the N-CH₂ protons and the carbons of the aniline (B41778) ring, confirming the attachment of the pentadecyl chains to the nitrogen atom. It can also be used to confirm the E-stereochemistry of the styryl double bond by observing the three-bond coupling between the vinyl protons and the aromatic carbons. researchgate.net
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for confirming the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice to ascertain its exact molecular weight, allowing for the confirmation of its elemental composition.
While specific experimental data for this compound is not publicly available, a hypothetical fragmentation pattern can be postulated based on its structure. The molecule consists of a pyridinium headgroup, a styryl linker, and an amino group substituted with two pentadecyl chains. Upon ionization, typically through electrospray ionization (ESI), the molecular ion [M]+ would be observed. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, likely leading to characteristic losses.
Potential fragmentation pathways could include:
Cleavage of the C-N bonds of the dipentadecylamino group, resulting in the loss of one or both pentadecyl chains.
Fragmentation within the styryl linker.
Cleavage of the bond connecting the styryl group to the pyridinium ring.
The observation of these fragment ions would allow for the systematic reconstruction of the molecule's structure, confirming the connectivity of its constituent parts.
Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound
| Ion Description | Postulated m/z | Fragmentation Pathway |
| Molecular Ion [M]+ | [Calculated MW] | Intact molecule |
| [M - C15H31]+ | [MW - 211.41] | Loss of one pentadecyl radical |
| [M - C30H62N]+ | [MW - 436.83] | Loss of the dipentadecylamino group |
| Pyridinium fragment | [Specific m/z] | Cleavage at the styryl linker |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
For a molecule like this compound, obtaining single crystals suitable for X-ray diffraction would be a critical step. The long pentadecyl chains would likely influence the crystal packing, potentially leading to layered structures or interdigitation of the alkyl chains. The planarity of the styrylpyridinium core would also be of significant interest, as this can impact the electronic and photophysical properties of the molecule.
A crystallographic study would reveal:
The precise bond lengths and angles of the entire molecule.
The conformation of the pentadecyl chains (e.g., all-trans or with gauche defects).
The dihedral angle between the pyridinium ring and the phenyl ring of the styryl group.
Intermolecular interactions, such as van der Waals forces between the alkyl chains and potential π-π stacking interactions between the aromatic systems, which govern the crystal packing. nih.gov
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P21/c | Defines the symmetry elements within the unit cell |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit |
| Bond Length (C-N, pyridinium) | ~1.34 Å | Indicates the nature of the chemical bond |
| Dihedral Angle (pyridyl-phenyl) | [Value in degrees] | Reveals the degree of planarity in the core structure |
| Intermolecular Contacts | [List of short contacts] | Details on crystal packing forces |
It is important to note that the data presented in the tables are hypothetical and serve to illustrate the type of information that would be obtained from mass spectrometry and X-ray crystallography studies of this compound. Experimental determination is necessary to provide factual data.
Photophysical Mechanisms and Excited State Dynamics Research
Intramolecular Charge Transfer (ICT) State Characterization
Upon photoexcitation, N,N-Dipentadecylaminostyrylpyridinium can undergo a significant redistribution of electron density, leading to the formation of an intramolecular charge transfer (ICT) state. This process is fundamental to its photophysical characteristics.
This compound is a classic example of a donor-π-acceptor (D-π-A) chromophore. The N,N-dipentadecylamino group serves as a potent electron donor, while the pyridinium (B92312) moiety functions as the electron acceptor. These two components are connected by a styryl π-bridge, which facilitates the electronic communication between them.
In the ground state, there is a certain degree of charge polarization, but upon absorption of a photon, a significant transfer of electron density occurs from the amino donor to the pyridinium acceptor through the π-system. This results in a highly polar excited state, often referred to as a planar intramolecular charge transfer (PICT) state, where the molecule largely retains its planar geometry. nih.govresearchgate.net The efficiency of this charge transfer is a key determinant of the molecule's spectroscopic properties.
The charge distribution in both the ground and excited states can be experimentally and theoretically estimated. The change in dipole moment upon excitation is a critical parameter in characterizing the ICT state.
| State | Calculated Dipole Moment (Debye) |
| Ground State (S₀) | ~ 5 - 10 D |
| Excited ICT State (S₁) | ~ 20 - 30 D |
Note: The data in this table is representative of similar D-π-A styrylpyridinium dyes and serves to illustrate the significant change in charge distribution upon photoexcitation.
The formation of the ICT state is an ultrafast process that occurs on the femtosecond to picosecond timescale following light absorption. rsc.org The absorbed photon promotes an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the acceptor part. nih.gov
The subsequent deactivation of this charge-separated state can occur through several pathways. Radiative recombination, where the molecule returns to the ground state by emitting a photon (fluorescence), is one possibility. The energy and intensity of this fluorescence are highly sensitive to the surrounding environment. Non-radiative recombination, where the excitation energy is dissipated as heat, also competes with fluorescence. The balance between these radiative and non-radiative processes dictates the fluorescence quantum yield of the compound.
Twisted Intramolecular Charge Transfer (TICT) State Formation and Deactivation Pathways
In addition to the planar ICT state, this compound can also form a twisted intramolecular charge transfer (TICT) state. This involves a conformational change in the excited state, which provides an additional deactivation pathway. rsc.org
The formation of the TICT state involves the torsional twisting of the single bond connecting the donor group and the π-bridge, or the π-bridge and the acceptor group. researchgate.net This rotation leads to a perpendicular arrangement of the donor and acceptor moieties, which decouples their electronic communication. In this conformation, the charge separation is maximized, but the orbital overlap required for radiative decay is minimized. rsc.org
The energetics of the TICT state are highly dependent on the polarity of the solvent. nih.gov Due to its large dipole moment, the TICT state is significantly stabilized in polar solvents compared to the less polar, locally excited (LE) state or the PICT state. researchgate.net This stabilization can lower the energy barrier for the twisting motion, thereby promoting the formation of the TICT state.
In nonpolar solvents, the energy of the TICT state is often higher than that of the PICT state, and fluorescence from the PICT state is more likely to be observed. As the solvent polarity increases, the TICT state becomes more energetically favorable, leading to a decrease in the fluorescence quantum yield and a potential red-shift in the emission spectrum if the TICT state has some residual emissivity. nih.gov
| Solvent | Dielectric Constant (ε) | Observed Fluorescence Behavior | Predominant Excited State |
| n-Hexane | 1.88 | Higher Quantum Yield | Planar ICT (PICT) |
| Dichloromethane | 8.93 | Intermediate Quantum Yield | PICT / TICT equilibrium |
| Acetonitrile | 37.5 | Lower Quantum Yield | Twisted ICT (TICT) |
Note: This table illustrates the general trend of solvent polarity effects on the excited state dynamics of donor-acceptor styryl dyes like this compound.
Non-Radiative Relaxation Processes
Non-radiative relaxation processes are critical in the excited-state deactivation of this compound and compete directly with fluorescence. These processes allow the molecule to return to the ground state without the emission of light.
One of the primary non-radiative pathways is internal conversion, which is the isoenergetic transition from a higher electronic state to a lower one. The formation of the TICT state, as discussed, provides a very efficient channel for internal conversion to the ground state. researchgate.net
Another potential non-radiative process is intersystem crossing to a triplet state. rsc.org From the triplet state, the molecule can either undergo phosphorescence (which is typically weak at room temperature for organic molecules) or return to the ground state non-radiatively.
Vibrational relaxation is also a form of non-radiative decay where excess vibrational energy within an electronic state is dissipated to the surrounding solvent molecules as heat. nih.gov This process is generally much faster than electronic transitions.
The efficiency of these non-radiative pathways is influenced by factors such as molecular structure, solvent viscosity, and temperature. For instance, in viscous solvents, the torsional motion required for TICT state formation can be hindered, which may suppress this non-radiative channel and lead to an increase in fluorescence quantum yield. nih.gov
Internal Conversion and Vibrational Relaxation Mechanisms
Upon photoexcitation, the this compound molecule is promoted to a higher electronic and vibrational state, known as the Franck-Condon state. From this initial state, the molecule undergoes several rapid relaxation processes to return to the ground state.
Internal Conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from the second excited singlet state, S₂, to the first excited singlet state, S₁). In styrylpyridinium dyes, IC from higher excited states to the S₁ state is typically ultrafast, occurring on the femtosecond to picosecond timescale. researchgate.net
Vibrational Relaxation (VR) is the process by which an excited molecule loses excess vibrational energy and relaxes to the lowest vibrational level of a given electronic state. stackexchange.com This process occurs through collisions with surrounding solvent molecules and is also extremely fast, generally happening within picoseconds. For similar donor-acceptor stilbene (B7821643) derivatives, multiple stages of vibrational relaxation have been observed within approximately 15 ps.
A key deactivation pathway for many styrylpyridinium dyes involves torsional motion around the ethylene (B1197577) bridge, leading to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. mdpi.com This twisting motion is a form of internal conversion from the emissive locally excited (LE) state to the dark TICT state, from which the molecule can non-radiatively decay to the ground state. The viscosity of the environment plays a crucial role in this process; in more viscous media, the torsional motion is hindered, which can lead to an increase in fluorescence quantum yield. mdpi.com
Intersystem Crossing to Triplet States
Intersystem Crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the excited electron, typically from a singlet excited state (S₁) to a triplet excited state (T₁). nih.govnih.gov For most organic dyes, including styrylpyridinium derivatives, ISC is generally less efficient than internal conversion and fluorescence due to the spin-forbidden nature of the transition.
However, the population of triplet states is crucial for applications such as photodynamic therapy and as photosensitizers. While direct ISC from the S₁ state may be slow, alternative pathways can populate the triplet manifold. In some pyridyl pyridinium systems, a triplet state can be populated following the formation of an emissive singlet state. unibo.it The efficiency of ISC can be influenced by several factors, including the presence of heavy atoms (which is not the case here), specific molecular geometries, and the surrounding environment. For some related organic chromophores, ISC can occur on timescales ranging from picoseconds to nanoseconds. researchgate.net
Time-Resolved Spectroscopic Investigations of Excited State Evolution
To directly observe the transient species and ultrafast processes that follow photoexcitation in this compound systems, time-resolved spectroscopic techniques are indispensable.
Femtosecond Transient Absorption Spectroscopy for Ultrafast Processes
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for tracking the evolution of excited states on the femtosecond to picosecond timescale. frontiersin.orgntu.edu.sg In a typical fs-TA experiment on a related styryl dye, the initial excitation would populate the S₁ state, leading to a transient spectrum characterized by:
Ground-State Bleaching (GSB): A negative signal corresponding to the depletion of the ground-state population.
Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum, arising from the emissive S₁ state.
Excited-State Absorption (ESA): A positive signal corresponding to the absorption of the probe pulse by the excited S₁ population to a higher excited state (Sₙ). nih.gov
For N,N-dialkylaminostyrylpyridinium dyes, fs-TA studies would reveal the dynamics of intramolecular charge transfer, solvation, and the formation of TICT states. rsc.org For instance, the decay of the initially formed LE state and the concurrent rise of a new absorption band could be attributed to the twisting motion leading to the TICT state. The timescales for these processes are highly solvent-dependent, with ultrafast inertial solvation guiding ICT, followed by diffusive solvation on a picosecond timescale that can drive the formation of TICT states. rsc.org In a study of a related N-methyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium complex, population of an intraligand ππ* excited state occurred with lifetimes of approximately 0.6 and 10 ps, followed by a ~21 ps internal rotation. nih.gov
Nanosecond Transient Absorption and Emission Studies
Nanosecond transient absorption (ns-TA) spectroscopy is used to study longer-lived excited states, particularly triplet states, which often have lifetimes in the nanosecond to microsecond range. researchgate.netphotoscience.pl If intersystem crossing occurs in this compound, ns-TA would be able to detect the characteristic triplet-triplet absorption. The decay of this transient absorption signal provides the lifetime of the triplet state. In many styryl-type dyes without heavy atoms, the triplet quantum yield is low, and consequently, the triplet-triplet absorption signals can be weak or undetectable. frontiersin.org However, ns-TA is crucial for confirming the presence or absence of significant triplet state formation, which is a key parameter for photosensitization applications. researchgate.net
Energy Transfer and Photosensitization Mechanisms within this compound Systems
Energy Transfer is a process where an excited donor molecule transfers its electronic excitation energy to an acceptor molecule. researchgate.netnih.gov This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter Energy Transfer, which is a short-range process requiring orbital overlap. In systems containing this compound, it could act as a donor or acceptor if other chromophores are present. For example, if aggregated, energy transfer could occur between monomeric and aggregated species.
Photosensitization refers to the process where a molecule, upon absorbing light, transfers its energy to another molecule, which then undergoes a chemical reaction. bilkent.edu.tr A common example is the transfer of energy from the triplet state of the photosensitizer to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). Styryl pyridinium dyes are known to act as photosensitizers. mdpi.com For this compound to be an effective photosensitizer, it must efficiently undergo intersystem crossing to populate a long-lived triplet state with sufficient energy to transfer to oxygen. The long alkyl chains might promote self-assembly into structures like micelles or nanoparticles, which could alter the photophysical properties and potentially enhance photosensitization efficiency by modulating the local environment and excited-state lifetimes.
Aggregation-Induced Emission (AIE) Characteristics and Their Origin
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. nih.govrsc.org This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed for many planar dyes. The origin of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. nih.gov
For this compound, the long, nonpolar dipentadecyl chains would likely induce aggregation in polar solvents like water. In dilute solution, the molecule might be weakly fluorescent due to efficient non-radiative decay pathways, such as the formation of a TICT state through rotation around the styryl C-C single and C=C double bonds. Upon aggregation, these intramolecular rotations would be sterically hindered. This restriction of intramolecular rotation blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. Research on other pyridinium-based systems has shown that non-covalent intermolecular interactions between pyridinium subunits in the aggregated or crystal state can be an effective way to achieve AIE. nih.gov
| Property | Value/Observation | Compound Analogue |
| Excitation Max (λ_ex) | ~530-560 nm | NIR-emitting styryl pyridinium dyes mdpi.com |
| Emission Max (λ_em) | ~690-720 nm | NIR-emitting styryl pyridinium dyes mdpi.com |
| Fluorescence Quantum Yield (Φ_fl) | 0.24–0.72 (in organic solvents) | NIR-emitting styryl pyridinium dyes mdpi.com |
| Excited State Lifetimes | ~42 ps and ~430 ps | N-methyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium complex nih.gov |
| Internal Rotation Timescale | ~21 ps | N-methyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium complex nih.gov |
| AIE Mechanism | Restriction of Intramolecular Rotations (RIR) | General Pyridinium Systems nih.govnih.gov |
Table 1. Representative Photophysical Data for Analogue Styryl Pyridinium Dyes. Note: The data presented are for structurally similar compounds and serve as an illustrative guide for the expected properties of this compound.
Computational Chemistry and Theoretical Modeling of N,n Dipentadecylaminostyrylpyridinium
Electronic Structure Calculations for Ground and Excited States
Electronic structure calculations are fundamental to understanding the molecular orbitals, electron distribution, and spectroscopic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by calculating its electron density. als-journal.com It offers a favorable balance between computational cost and accuracy, making it ideal for optimizing molecular geometry and analyzing molecular orbitals.
For N,N-Dipentadecylaminostyrylpyridinium, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first be performed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). als-journal.comijcce.ac.ir This process yields crucial parameters like bond lengths and angles.
Following optimization, orbital analysis provides insight into the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. als-journal.com In styrylpyridinium dyes, the HOMO is typically localized on the electron-donating aminostyryl portion, while the LUMO is centered on the electron-accepting pyridinium (B92312) ring. The long dipentadecyl chains would primarily influence the molecule's conformation and aggregation rather than its frontier orbitals.
Table 1: Illustrative Frontier Orbital Energies Calculated via DFT for a Generic Styryl Dye This table presents typical data obtained from DFT calculations on similar dye molecules, as specific data for this compound is not available.
| Orbital | Energy (eV) | Typical Localization |
|---|---|---|
| LUMO | -2.5 | Pyridinium Ring |
| HOMO | -5.5 | Aminostyryl Group |
| HOMO-LUMO Gap (ΔE) | 3.0 | N/A |
To investigate the optical properties, such as the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. scirp.org TD-DFT calculates the energies of electronic excited states, which correspond to the absorption of light. scirp.org
For this compound, a TD-DFT calculation would be performed on the DFT-optimized ground state geometry. bohrium.com The results would predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. scirp.org These calculations are crucial for understanding the dye's color and its potential in applications like fluorescence imaging or as a photosensitizer. scirp.org The primary electronic transition is typically a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. researchgate.net
Table 2: Example TD-DFT Results for Electronic Transitions in a Styryl Pyridinium Dye Analogue This table illustrates the kind of data generated by TD-DFT calculations. The values are representative of this class of dyes.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 480 | 1.25 | HOMO → LUMO |
| S₀ → S₂ | 350 | 0.15 | HOMO-1 → LUMO |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for certain properties, particularly for systems where electron correlation is critical.
Due to their significant computational expense, high-level ab initio calculations on a molecule as large as this compound would be challenging. However, they could be strategically employed to benchmark the results from more cost-effective DFT calculations on a truncated model of the molecule (e.g., replacing the C15H31 chains with methyl groups). This approach helps validate the chosen DFT functional and basis set, ensuring the accuracy of calculations performed on the full system. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Aggregation Behavior
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD is indispensable for understanding the conformational flexibility, aggregation, and environmental responses of this compound.
MD simulations rely on a "force field," which is a set of parameters and equations that approximates the potential energy of a system of particles. nih.gov The force field defines bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). For novel or specialized molecules like this compound, a standard, pre-existing force field (like AMBER, CHARMM, or OPLS) may not have all the necessary parameters. nih.govbiorxiv.org
In such cases, a specific force field must be developed and validated. researchgate.net This involves:
Parameter Generation: Quantum mechanical calculations (often DFT) are performed on the molecule or its fragments to derive key parameters, such as partial atomic charges and torsional energy profiles.
Validation: The new force field is tested by running MD simulations on the molecule in a well-defined state (e.g., a crystal or in a known solvent) and comparing the simulated properties (like density or heat of vaporization) against available experimental data. researchgate.net The goal is to ensure the force field can accurately reproduce the molecule's physical behavior. nih.gov
With a validated force field, large-scale MD simulations can be performed to explore how this compound behaves in different environments. nih.gov Due to its amphiphilic nature, with a polar pyridinium headgroup and long nonpolar alkyl tails, its conformation is highly sensitive to the solvent. rsc.org
Simulations in explicit solvent (e.g., water, ethanol (B145695), or a lipid bilayer) can reveal:
Conformational Landscapes: The long pentadecyl chains are highly flexible. MD simulations can map the probable conformations they adopt in different media, from extended chains in a nonpolar solvent to collapsed or folded states in water. nih.gov
Solvation Shell: The simulations show how solvent molecules, like water, arrange around the charged pyridinium headgroup and interact with the hydrophobic tails. nih.gov
Aggregation Behavior: By simulating multiple dye molecules, one can observe the process of self-assembly. In aqueous solutions, these molecules are expected to form aggregates like micelles or vesicles, where the hydrophobic tails cluster together to minimize contact with water, and the polar headgroups face the solvent. nih.govmdpi.com MD simulations can predict the size, shape, and stability of these aggregates.
These simulations provide a dynamic picture that complements the static information from electronic structure calculations, offering a comprehensive understanding of the molecule's behavior from the quantum to the macroscopic scale. nih.gov
Theoretical Insights into Photophysical Processes and Reaction Mechanisms
The interaction of this compound with light initiates a series of complex photophysical and photochemical events. Theoretical modeling is crucial for mapping the pathways of energy absorption, relaxation, and dissipation. Upon photoexcitation from the ground state (S₀) to an excited state (S₁), the molecule can return to the ground state via several competing channels, including fluorescence (a radiative process) and non-radiative decay. Non-radiative processes are often mediated by significant changes in molecular geometry, such as twisting around the central carbon-carbon double bond, leading to the formation of a twisted intramolecular charge transfer (TICT) state, which is a dark state that facilitates efficient relaxation back to the ground state. nih.gov
The behavior of a molecule in its ground and excited states is governed by its potential energy surfaces (PESs), which represent the molecule's energy as a function of its nuclear coordinates. arxiv.org For styrylpyridinium dyes, the most critical coordinate for photophysical processes is often the torsional angle of the ethylenic bridge connecting the donor (aminostyryl) and acceptor (pyridinium) moieties.
Computational methods, particularly multireference methods like CASSCF and CASPT2, are employed to map the intricate topography of these surfaces. nih.gov The mapping reveals the energy landscape that the molecule navigates after photoexcitation. Key features of the PES include:
Franck-Condon (FC) Region: The area on the excited-state PES directly above the ground-state equilibrium geometry, representing the initial point after light absorption.
Locally Excited (LE) State: A partially relaxed state from which fluorescence can occur. nih.gov
Conical Intersections (CIs): Points of degeneracy where two electronic states (typically the S₁ and S₀ states) have the same energy. nih.gov These act as efficient funnels for rapid, non-radiative decay from the excited state back to the ground state. The geometry at the CI is often highly twisted, facilitating photoisomerization (e.g., from trans to cis isomer).
Mapping the PES involves calculating the energy at numerous points along key reaction coordinates, such as bond rotations and stretches, to identify the minimum energy paths for relaxation and the location of critical points like CIs. nih.govvisualizeorgchem.com This provides a static picture of the possible de-excitation pathways.
While PES mapping provides a static road map, non-adiabatic dynamics simulations model the actual time-dependent evolution of the molecule on these surfaces. arxiv.org Because the Born-Oppenheimer approximation (which assumes separation of nuclear and electronic motion) breaks down near conical intersections, non-adiabatic methods are essential for accurately describing photophysical processes. osti.gov
Trajectory Surface Hopping (TSH) is a widely used semi-classical method for these simulations. osti.govresearchgate.net In TSH, a swarm of classical trajectories representing the motion of the nuclei are propagated on the excited-state PES. At each time step, the probability of "hopping" from one electronic state to another (e.g., from S₁ to S₀) is calculated. These hops are most likely to occur in regions of strong coupling between states, such as near a conical intersection.
By running a large number of trajectories, TSH simulations can predict key dynamic properties:
Excited-State Lifetimes: The average time the molecule spends in the excited state before returning to the ground state.
Quantum Yields: The ratio of molecules that de-excite through a specific pathway (e.g., fluorescence vs. non-radiative decay).
Reaction Timescales: The time required for processes like photoisomerization to occur.
These simulations provide a detailed, time-resolved picture of how this compound dissipates energy after absorbing light, explaining why some deactivation channels are preferred over others. rsc.org
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements. frontiersin.org Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TD-DFT) for excited states are the workhorses for calculating the UV-Vis absorption and emission spectra of organic dyes. technion.ac.ilyoutube.com
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the emission energies from the relaxed excited-state geometry, corresponding to the fluorescence maxima. frontiersin.orgnih.gov The agreement between theoretical and experimental data is often very good, validating the computational model. nih.gov For instance, studies on related styrylpyridinium compounds show that TD-DFT can predict excitation and emission wavelengths with high accuracy. nih.gov
The table below presents a typical comparison between experimental data and theoretical predictions for a styrylpyridinium dye, illustrating the predictive power of TD-DFT.
| Property | Experimental Value (nm) | TD-DFT Calculated Value (nm) | Deviation (nm) |
|---|---|---|---|
| Absorption Maximum (λ_abs) | 530 | 542 | +12 |
| Emission Maximum (λ_em) | 760 | 765 | +5 |
| Stokes Shift | 230 | 223 | -7 |
Data is hypothetical but representative of typical accuracy for styrylpyridinium dyes based on published studies. nih.gov
Furthermore, computational models can simulate the effect of the solvent on the spectroscopic properties (solvatochromism), which is critical for dyes like this compound that exhibit intramolecular charge transfer characteristics. nih.govtechnion.ac.il
Machine Learning and Data-Driven Approaches in Compound Design and Property Prediction
While traditional computational methods are powerful, they can be time-consuming for screening large numbers of candidate molecules. Machine learning (ML) and data-driven approaches are emerging as transformative tools to accelerate the design and discovery of new dyes with tailored properties. nih.govarxiv.org
By training on large datasets of known organic dyes, ML models can learn the complex relationships between a molecule's structure and its photophysical properties. nih.gov These models can then predict properties for new, un-synthesized compounds far more rapidly than quantum chemical calculations.
Key applications of ML in dye design include:
Property Prediction: Algorithms like Support Vector Machines (SVM) and Gradient Boosted Regression Trees (GBRT) can predict absorption maxima, emission maxima, and fluorescence quantum yields with high accuracy (R² values often exceeding 0.9). nih.gov
High-Throughput Virtual Screening: ML models can rapidly screen vast virtual libraries of potential dye molecules to identify candidates with desired spectroscopic characteristics (e.g., strong absorption in the near-infrared region).
Rational Design: Explainable AI techniques can provide insights into which molecular fragments or structural modifications are most influential in tuning a specific property, guiding chemists in the rational design of novel compounds. arxiv.org
Accelerating Simulations: ML potentials can be used to speed up computationally expensive simulations, such as non-adiabatic molecular dynamics, by learning from a smaller number of high-level quantum calculations. rsc.org
The integration of ML with high-throughput screening and automated synthesis platforms creates a closed-loop "design-build-test-learn" cycle that can dramatically accelerate the development of next-generation materials based on the this compound scaffold. rsc.org
Supramolecular Assembly and Self Organization Phenomena
Principles of Self-Assembly Driven by N,N-Dipentadecylaminostyrylpyridinium
The self-assembly of this compound in aqueous environments is a thermodynamically favorable process governed by a delicate interplay of three primary non-covalent forces: hydrophobic interactions, π-π stacking, and electrostatic interactions.
Hydrophobic Driving Forces from Pentadecyl Chains
The extent of this hydrophobic interaction is directly related to the length of the alkyl chains. Longer chains, such as the pentadecyl groups in this molecule, result in stronger hydrophobic forces and a greater propensity for self-assembly at lower concentrations.
Aromatic π-π Stacking Interactions of the Chromophore
The aminostyrylpyridinium portion of the molecule constitutes a planar, electron-rich aromatic system. These aromatic rings can interact with one another through π-π stacking interactions, a type of non-covalent bonding that arises from the overlap of p-orbitals between adjacent aromatic rings. researchgate.net These interactions, while weaker than covalent bonds, are crucial in stabilizing the self-assembled structures by promoting an ordered arrangement of the chromophores. osti.gov The geometry of the stacking can vary, including face-to-face and offset arrangements, influencing the photophysical properties of the resulting aggregates. osti.gov The π-π stacking contributes to the rigidity and stability of the assembled architecture, working in concert with the hydrophobic forces.
Electrostatic and Ionic Interactions of the Pyridinium (B92312) Moiety
The pyridinium group in this compound carries a permanent positive charge, rendering it a cationic headgroup. In an aqueous medium, this charged moiety interacts favorably with polar water molecules. nih.gov Furthermore, electrostatic repulsion between the positively charged pyridinium headgroups plays a critical role in determining the curvature and morphology of the final self-assembled structure. researchgate.net These repulsive forces prevent the collapse of the aggregates and dictate the spacing between molecules at the hydrophilic interface. The presence of counterions in the solution can modulate these electrostatic interactions, influencing the size and shape of the resulting assemblies. nih.gov
Formation and Characterization of Hierarchical Architectures
The culmination of the aforementioned intermolecular forces leads to the spontaneous formation of various well-defined, hierarchical nanostructures in solution.
Micelles, Vesicles, and Nanosheet Formation
Depending on factors such as concentration, temperature, and solvent polarity, this compound can self-assemble into a variety of morphologies. At lower concentrations, spherical micelles are often formed, with the hydrophobic pentadecyl chains sequestered in the core and the hydrophilic pyridinium headgroups forming a charged corona exposed to the aqueous environment. mdpi.com As the concentration increases or other conditions change, these micelles can evolve into more complex structures such as cylindrical micelles, bilayers, and enclosed vesicles. Vesicles are hollow spheres composed of a lipid bilayer, capable of encapsulating aqueous volumes. In some instances, planar nanosheets, which are essentially extended bilayers, may also be formed. mdpi.com
Morphological Analysis using Electron Microscopy (TEM, SEM) and Atomic Force Microscopy (AFM)
The precise morphology, size, and surface characteristics of these self-assembled architectures are elucidated using high-resolution microscopy techniques. afmworkshop.comrsc.orgresearchgate.net
Transmission Electron Microscopy (TEM) provides detailed two-dimensional projections of the nanostructures, allowing for the visualization of their internal structure, such as the hollow core of vesicles or the layered structure of nanosheets. mdpi.comnih.gov TEM analysis can reveal the dimensions (diameter, membrane thickness) of these assemblies with high resolution. mdpi.com
Scanning Electron Microscopy (SEM) is employed to image the surface topography of the aggregates. rsc.org It provides three-dimensional information about the shape and surface features of larger structures and how they are organized on a substrate. researchgate.net
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of the self-assembled structures with nanoscale resolution. afmworkshop.comnih.gov AFM can provide quantitative data on the height, width, and surface roughness of individual micelles, vesicles, or nanosheets, often in a liquid environment, which is closer to their native state. researchgate.net
The following table summarizes the typical information obtained from these microscopy techniques for the analysis of this compound assemblies:
| Microscopy Technique | Information Obtained | Typical Resolution |
| Transmission Electron Microscopy (TEM) | Internal structure, size, shape, lamellarity of vesicles | Angstrom to nanometer |
| Scanning Electron Microscopy (SEM) | Surface topography, 3D morphology, spatial distribution | Nanometer |
| Atomic Force Microscopy (AFM) | Surface topography, height, width, surface roughness | Nanometer (horizontal), Angstrom (vertical) |
Through the synergistic application of these microscopy techniques, a comprehensive understanding of the hierarchical architectures formed by this compound can be achieved, paving the way for the rational design of novel functional materials based on controlled supramolecular self-assembly.
Dynamic Light Scattering (DLS) for Size and Distribution Analysis
Dynamic Light Scattering (DLS) is a crucial technique for characterizing the size and distribution of nanoparticles in suspension. For this compound, this analysis would provide fundamental insights into the hydrodynamic radius of its self-assembled structures, such as micelles or vesicles, in an aqueous environment. The polydispersity index (PDI) obtained from DLS measurements would further indicate the homogeneity of the particle population. However, at present, there are no specific DLS data published for this compound. Research in this area would be the first step in understanding the compound's aggregation behavior.
Modulating Self-Assembly through External Stimuli
The self-assembly of amphiphilic molecules like this compound is expected to be influenced by various external factors. A systematic investigation into the effects of concentration, pH, temperature, and ionic strength would be essential to control and manipulate the resulting supramolecular structures. For instance, increasing the concentration above the critical aggregation concentration would initiate self-assembly. Changes in pH could alter the charge of the pyridinium headgroup, affecting electrostatic interactions, while temperature variations could impact the hydrophobic interactions of the pentadecyl chains. Similarly, the ionic strength of the medium can screen electrostatic repulsions and promote aggregation. Currently, there is a lack of specific studies detailing how these external stimuli modulate the self-organization of this compound.
Supramolecular Interactions with Biomolecular Systems in Research Contexts
The amphiphilic nature of this compound suggests potential interactions with biomolecular systems such as lipoproteins and cell membranes. In a research context, investigations could focus on the incorporation of this styrylpyridinium dye into lipid bilayers to study membrane dynamics or its association with lipoproteins to understand transport mechanisms. Such studies are critical for fundamental research in biophysics and materials science, excluding any clinical applications. However, specific experimental data on the supramolecular interactions between this compound and these biomolecular systems are not found in the current body of scientific literature.
Functionalization of Self-Assembled Structures for Advanced Materials Research
The self-assembled structures of this compound could serve as templates or scaffolds for the development of advanced materials. Functionalization of these supramolecular assemblies could involve the incorporation of other molecules to create novel materials with tailored optical, electronic, or catalytic properties. For example, the pyridinium headgroup could be modified, or guest molecules could be encapsulated within the hydrophobic core of the assemblies. This area of research holds promise for applications in materials science, yet there are no published reports on the functionalization of self-assembled structures derived specifically from this compound.
Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry and Chronoamperometry for Redox Potential Characterization
Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques utilized to probe the redox characteristics of N,N-Dipentadecylaminostyrylpyridinium. These methods provide insights into the oxidation and reduction potentials, the reversibility of the electron transfer processes, and the stability of the resulting redox species.
Analysis of Oxidation and Reduction Processes
This compound exhibits both oxidation and reduction processes within its electrochemical window. The molecule's structure, featuring an electron-donating N,N-dipentadecylamino group and an electron-accepting pyridinium (B92312) moiety connected by a π-conjugated styryl bridge, defines its "push-pull" electronic nature. This configuration facilitates intramolecular charge transfer and dictates the potentials at which electron transfer events occur.
The oxidation process corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich aminostyryl portion of the molecule. Conversely, the reduction process involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), primarily centered on the electron-deficient pyridinium ring.
| Process | Typical Potential Range (vs. Ag/AgCl) |
| Oxidation (Donor) | +0.8 V to +1.2 V |
| Reduction (Acceptor) | -0.5 V to -0.9 V |
Note: These values are illustrative and can vary significantly based on the specific alkyl chain length, solvent, and supporting electrolyte used.
Reversibility and Stability of Electrochemical Transformations
The reversibility of the electrochemical transformations of this compound is a critical parameter that reflects the stability of the generated radical cation and radical anion. In cyclic voltammetry, a reversible one-electron transfer process is characterized by a peak potential separation (ΔEp) between the anodic and cathodic peaks of approximately 59 mV at room temperature.
For many styrylpyridinium dyes, the reduction process tends to be reversible or quasi-reversible, indicating that the resulting radical anion is relatively stable on the timescale of the CV experiment. However, the oxidation process can sometimes exhibit irreversibility, suggesting that the radical cation may undergo subsequent chemical reactions, such as dimerization or degradation.
The long pentadecyl chains in this compound are expected to influence the stability of the redox species. These bulky, nonpolar chains can create a localized, hydrophobic environment around the electroactive core, potentially shielding the radical ions from reacting with the surrounding solvent or other species. This steric hindrance could enhance the stability and reversibility of the electrochemical transformations compared to analogues with shorter alkyl chains.
Spectroelectrochemical Techniques for Real-Time Monitoring of Redox States
Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques, such as UV-Vis-NIR absorption spectroscopy, to provide real-time monitoring of the changes in the electronic structure of a molecule as its redox state is altered. This powerful tool allows for the direct correlation of electrochemical events with changes in the optical properties of this compound.
Upon oxidation or reduction, the π-conjugated system of the dye is perturbed, leading to significant changes in its absorption spectrum. For instance, the formation of the radical cation or radical anion typically results in the appearance of new absorption bands at different wavelengths. By monitoring these spectral changes as a function of the applied potential, it is possible to identify the different redox species and study their stability and interconversion.
Influence of Molecular Structure and Environment on Electrochemical Properties
The electrochemical properties of this compound are intrinsically linked to its molecular structure and the surrounding chemical environment.
The two long pentadecyl alkyl chains on the nitrogen atom of the donor group play a significant role. These chains increase the molecule's lipophilicity and can influence its aggregation behavior in solution and its orientation at electrode surfaces. The loose molecular packing that can result from these long chains may affect the intermolecular interactions and, consequently, the electron transfer kinetics.
The nature of the solvent and the supporting electrolyte also has a profound impact on the redox potentials and the stability of the redox species. Polar solvents can stabilize the charged radical ions, potentially shifting the redox potentials. The choice of the supporting electrolyte is also crucial, as the ions can interact with the redox species and influence their stability.
Electron Transfer Kinetics and Mechanisms within this compound Systems
The study of electron transfer kinetics provides insights into the rate at which electrons are transferred to and from the this compound molecule at the electrode surface. The standard heterogeneous rate constant (k⁰) is a key parameter that quantifies the efficiency of this process.
The electron transfer mechanism for styrylpyridinium dyes generally involves a direct electron transfer to or from the π-system of the molecule. The "push-pull" nature of the molecule facilitates this process by delocalizing the charge in the transition state.
The long alkyl chains of this compound can influence the electron transfer kinetics in several ways. They might affect the distance of closest approach of the electroactive core to the electrode surface, thereby impacting the tunneling probability of the electron. Furthermore, the hydrophobic environment created by the alkyl chains could alter the solvation shell around the molecule, which in turn affects the reorganization energy associated with the electron transfer process. While many N-dealkylation reactions of N,N-dialkylamines are understood to proceed via a 1-electron transfer mechanism, the specific kinetics for this compound would require dedicated experimental investigation. nih.gov
Advanced Research Applications in Chemical Sciences and Materials Engineering
Fluorescent Probes and Labels in Biochemical and Cell Biology Research (Excluding Clinical Diagnostics and Human Trials)
While research on the specific N,N-dipentadecyl derivative is not available, the parent class of styrylpyridinium compounds is widely recognized for its utility as fluorescent probes in biophysical, biochemical, and molecular biology studies. These dyes are valued for their sensitivity to the local environment, which allows them to report on properties such as membrane potential, viscosity, and lipid organization. The defining characteristic of these molecules is a structure featuring an electron-donating group and an electron-accepting group connected by a conjugated bridge, which is responsible for their fluorescent properties.
Cellular Imaging Modalities and Techniques (excluding in vivo human studies)
Styrylpyridinium dyes, particularly those with long alkyl chains, are designed to readily insert into cellular membranes. Their fluorescence is often highly dependent on the surrounding environment, making them effective for various cellular imaging techniques. For instance, changes in fluorescence intensity or emission wavelength can be correlated with the physical state of the lipid bilayer.
Advanced imaging modalities that could theoretically employ such probes include:
Confocal Microscopy: To obtain high-resolution, optically sectioned images of cells stained with the probe, revealing its subcellular localization.
Two-Photon Microscopy: For deeper imaging into tissues with reduced phototoxicity, which would be beneficial for studying cellular dynamics in complex, non-clinical models.
Fluorescence Lifetime Imaging Microscopy (FLIM): To map the fluorescence lifetime of the probe, which can provide information about the local microenvironment, such as ion concentration or viscosity, independent of probe concentration.
Super-Resolution Microscopy: Techniques like STED or PALM could potentially be used with appropriately designed styrylpyridinium probes to visualize membrane structures beyond the diffraction limit.
In practice, styrylpyridinium derivatives are used to stain the cytoplasm and various organelles, with their specific localization often dictated by the nature of the substituents on the dye's core structure. mdpi.com
Membrane Dynamics and Lipoprotein Interaction Studies
The amphipathic nature of styrylpyridinium dyes with long N,N-dialkyl chains, such as the hypothetical N,N-dipentadecyl derivative, would make them prime candidates for studying membrane dynamics. The two long pentadecyl chains would anchor the molecule within the hydrophobic core of the lipid bilayer, while the charged pyridinium (B92312) headgroup would reside at the lipid-water interface. This orientation allows them to act as reporters on the physical state of the membrane.
Key research applications in this area include:
Membrane Fluidity and Order: The rotational and lateral diffusion of these probes within the membrane can be measured using techniques like Fluorescence Recovery After Photobleaching (FRAP) and fluorescence anisotropy. These measurements provide insights into the fluidity (or viscosity) of the membrane, which is crucial for cellular functions. Probes with long, saturated alkyl chains generally prefer more ordered (gel-phase) lipid domains. thermofisher.com
Lipid Rafts and Domain Organization: Because their partitioning can depend on the local lipid composition and phase, these probes can be used to visualize and study lipid microdomains, such as lipid rafts, which are implicated in cell signaling and protein trafficking. nih.gov
Lipid-Protein Interactions: The presence of membrane proteins can alter the local lipid environment, which can, in turn, affect the fluorescence properties of an embedded probe. youtube.com This allows for the indirect study of how proteins organize and influence the dynamics of the surrounding lipid matrix.
Lipoprotein Interactions: While direct studies involving N,N-Dipentadecylaminostyrylpyridinium are absent, fluorescent probes are used to investigate the complex interactions between lipoproteins (like HDL and LDL) and cell membranes. These studies are fundamental to understanding lipid transport and metabolism in a research context. nih.gov
Integration into Optoelectronic Devices and Photonic Materials Research
The electronic structure of styrylpyridinium dyes, characterized by intramolecular charge transfer (ICT), makes them interesting for applications beyond biology, in the realm of materials science. Their ability to absorb and emit light can be harnessed in various optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Display Applications
Styrylpyridinium salts are considered important materials for optoelectronics. mdpi.com In the context of OLEDs, molecules with strong fluorescence and tunable emission colors are highly sought after. The emission wavelength of styryl dyes can be modulated by changing the electron-donating and -accepting moieties, as well as the length of the conjugated system. This tunability is a key advantage in developing materials for full-color displays. While there is no specific data for the N,N-dipentadecyl derivative, the general class of compounds is explored for these applications.
Photodetectors and Organic Solar Cell Components
The charge-transfer characteristics of styrylpyridinium dyes also make them potential candidates for use in photodetectors and organic solar cells (OSCs). In these devices, the key processes are light absorption to create an exciton (B1674681) (a bound electron-hole pair) and the subsequent separation of that exciton into free charge carriers. The donor-pi-acceptor structure of styryl dyes is conducive to this charge separation process. The long alkyl chains in a molecule like this compound could influence film morphology and molecular packing in the solid state, which are critical parameters for device efficiency. However, no specific research has been published on the use of this particular compound in such applications.
Sensing Platforms for Chemical and Biological Analytes (Non-Clinical)
The sensitivity of the fluorescence of styrylpyridinium dyes to their environment forms the basis for their use in chemical and biological sensors. Changes in the local environment, such as polarity, viscosity, or the presence of specific analytes, can lead to a detectable change in fluorescence intensity, wavelength, or lifetime.
For example, the fluorescence of some styryl dyes is known to be quenched or enhanced upon binding to specific biomolecules or ions. This "turn-on" or "turn-off" response can be engineered for the detection of a target analyte. The long alkyl chains of this compound would likely direct it to lipid-rich environments, suggesting potential applications in sensors designed to function within artificial membranes or to detect analytes that partition into hydrophobic phases. Again, it must be stressed that these are potential applications based on the properties of the general class of molecules, as no specific sensor platforms using this compound have been reported in the scientific literature.
Design Principles for Responsive Fluorescent Sensors
The development of responsive fluorescent sensors is a cornerstone of modern analytical chemistry, enabling the detection of various analytes with high sensitivity. The fundamental design of such sensors involves three key components: a fluorophore (the signaling unit), a recognition site or receptor (the binding unit), and a linker connecting them. nih.gov In the case of this compound, the styrylpyridinium core serves as the intrinsic fluorophore, whose electronic properties are modulated upon interaction with a target analyte. researchgate.net
The design of sensors based on this scaffold would likely employ established photophysical mechanisms:
Intramolecular Charge Transfer (ICT): The N,N-dialkylamino group is a strong electron donor, while the pyridinium ring is an electron acceptor. This donor-π-acceptor (D-π-A) structure facilitates ICT upon photoexcitation. researchgate.net Analyte binding can alter the efficiency of this charge transfer, leading to a detectable change in the fluorescence emission wavelength or intensity. For instance, interaction with a metal cation could enhance the acceptor strength of the pyridinium moiety, causing a spectral shift. researchgate.net
Photoinduced Electron Transfer (PeT): PeT is a common mechanism for "turn-on" fluorescence sensing. researchgate.netacs.org A receptor unit can be designed to quench the fluorescence of the styrylpyridinium fluorophore through PeT in its free state. Upon binding to a target analyte, this quenching pathway is disrupted, and fluorescence is restored. acs.org The dipentadecylamino group itself could act as a PeT donor, with its electron-donating ability being modulated by the local environment or specific ion interactions.
The two long pentadecyl chains are a critical design feature. They impart significant lipophilicity, making the molecule suitable for sensing applications within nonpolar environments or for incorporation into cell membranes. This allows for the design of probes that target specific cellular compartments.
| Design Principle | Mechanism of Action | Potential Role of this compound |
| Fluorophore-Receptor System | A recognition event at the receptor site induces a change in the fluorophore's emission. | The styrylpyridinium core acts as the fluorophore, while the amino group or a synthetically added moiety can serve as the receptor. |
| Intramolecular Charge Transfer (ICT) | Analyte binding modulates the electron density distribution in the excited state, causing a shift in emission wavelength. | The inherent D-π-A structure allows for ICT. Binding of an analyte can alter the dipole moment, leading to a ratiometric response. researchgate.net |
| Photoinduced Electron Transfer (PeT) | Electron transfer from a receptor to the excited fluorophore quenches fluorescence, which is restored upon analyte binding. acs.org | The dialkylamino group can act as a PeT donor. Protonation or coordination to a metal ion would inhibit PeT, turning fluorescence "on". |
| Hydrophobicity Control | Long alkyl chains anchor the sensor in lipid bilayers or non-polar media. | The two C15 chains ensure strong association with membranes, enabling the sensing of analytes in biological contexts. |
Selectivity and Sensitivity Enhancement Strategies
To be practically useful, a fluorescent sensor must exhibit high selectivity for its target analyte and high sensitivity to detect it at low concentrations. Several strategies can be employed to enhance these properties for a sensor based on this compound.
Selectivity Enhancement:
Selectivity is primarily governed by the design of the recognition site. researchgate.net
Cavity Size Modification: By incorporating the this compound moiety into a larger macrocyclic structure, such as a calixarene (B151959) or cyclodextrin, a binding pocket with a specific size and shape can be created. researchgate.net This steric constraint allows only analytes of a complementary geometry to bind effectively.
Imposition of Electronic and Geometric Constraints: The introduction of specific functional groups near the binding site can create specific coordination geometries that favor a particular ion. For instance, adding ether linkages could create a binding site selective for alkali metal cations.
Molecular Imprinting: Creating molecularly imprinted polymers (MIPs) with this compound as the signaling monomer would generate cavities specifically shaped for a template analyte, offering a powerful route to high selectivity. instras.com
Sensitivity Enhancement:
Sensitivity can be improved by maximizing the change in the fluorescence signal upon analyte binding. mdpi.com
Förster Resonance Energy Transfer (FRET): A sensor can be designed with the styrylpyridinium unit acting as a FRET donor or acceptor. mdpi.com Binding of an analyte could bring the FRET pair closer together or move them further apart, resulting in a significant and ratiometric change in fluorescence. mdpi.com
Aggregation-Induced Emission (AIE): While many dyes suffer from quenching at high concentrations, AIE-active materials show enhanced emission upon aggregation. mdpi.com By modifying the structure to promote analyte-induced aggregation, a strong "turn-on" signal can be achieved. The long alkyl chains of this compound could facilitate such controlled aggregation.
Modulation of Electronic Properties: Fine-tuning the electron-donating or -withdrawing strength of substituents on the styryl or pyridinium rings can enhance the quantum yield of the fluorophore, leading to a brighter signal and a lower limit of detection. mdpi.com
| Strategy | Technique | Outcome for Sensor Performance |
| Selectivity | Incorporating the molecule into a macrocycle (e.g., calixarene). | Creates a size- and shape-specific binding cavity for the target analyte. researchgate.net |
| Selectivity | Molecular Imprinting. | Generates polymer-based sensors with pre-designed recognition sites. instras.com |
| Sensitivity | FRET Cassette Design. | Enables ratiometric detection with a high signal-to-noise ratio. mdpi.com |
| Sensitivity | Introduction of Electron-Withdrawing Groups. | Can increase the fluorescence quantum yield, leading to a brighter signal. mdpi.com |
Role in Photoredox Catalysis and Sustainable Chemical Transformations
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, offering green and sustainable alternatives to traditional methods. This approach uses a photocatalyst that, upon absorbing light, can initiate chemical reactions by engaging in single-electron transfer (SET) processes. Organic dyes are increasingly used as metal-free photoredox catalysts. scilit.com
The structure of this compound suggests its potential as an organic photoredox catalyst.
Light Absorption: Its extended π-conjugated system is expected to absorb light in the visible region of the spectrum, a key requirement for a visible-light photocatalyst. researchgate.net
Redox Potentials: In its excited state, the molecule would be both a stronger oxidant and a stronger reductant than in its ground state. The precise redox potentials could be tuned by modifying substituents on the aromatic rings, allowing it to be tailored for specific chemical transformations. Acridinium dyes, which share structural similarities, are known to be potent photooxidants. nih.govresearchgate.net
Solubility: The long alkyl chains would render the catalyst highly soluble in organic solvents, facilitating its use in a wide range of non-aqueous reaction media. This is advantageous for sustainable chemistry, as it allows for catalyst recovery and reuse through techniques like organic solvent nanofiltration.
Hypothetically, this compound could catalyze reactions such as C-H functionalizations, atom transfer radical polymerizations (ATRP), or cycloadditions under mild, light-driven conditions.
| Property | Requirement for Photoredox Catalysis | Hypothetical Trait of this compound |
| Absorption Spectrum | Strong absorption in the visible range (400-700 nm). | The extended styrylpyridinium chromophore likely absorbs in the blue-green region of the spectrum. |
| Excited State Lifetime | Long enough to engage in intermolecular electron transfer. | Can be influenced by molecular rigidity; likely in the nanosecond range. |
| Excited State Redox Potential | Sufficiently oxidizing or reducing to react with substrates. | Tunable via substitution; the pyridinium moiety suggests potent oxidizing potential in the excited state. |
| Photostability | Resistant to degradation under prolonged irradiation. | A potential challenge for organic dyes, but can be improved through structural modification. |
Supramolecular Engineering for Responsive Materials and Smart Systems
Supramolecular engineering involves designing complex and functional chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The amphiphilic nature of this compound—possessing a hydrophilic pyridinium head and long hydrophobic tails—makes it an excellent building block for creating self-assembled materials. rsc.org
Self-Assembly in Solution: In aqueous media, this compound would be expected to self-assemble into structures like micelles or vesicles, sequestering the hydrophobic pentadecyl chains away from water. In nonpolar solvents, it could form reverse micelles. These assemblies can act as nanoreactors or delivery vehicles.
Liquid Crystals: The rigid, rod-like shape of the styrylpyridinium core combined with the flexible alkyl chains is a classic design for forming liquid crystalline phases. These materials have properties intermediate between crystalline solids and isotropic liquids and are crucial for display technologies. The ordering in these phases could be controlled by external stimuli like electric fields or temperature.
Responsive Gels: The long alkyl chains can form extensive van der Waals interaction networks, potentially leading to the formation of supramolecular gels in organic solvents. These gels could be responsive, with their structure being disrupted by stimuli such as temperature or the introduction of specific guest molecules that interact with the pyridinium headgroup, leading to a gel-sol transition. cam.ac.uk
These self-assembled structures represent "smart" systems because their properties can be switched in response to external inputs. For example, a supramolecular assembly of this compound could be designed to disassemble and release an encapsulated cargo upon a change in pH, which would protonate or deprotonate a functional group, altering the intermolecular interactions. scielo.br The sulfonate-pyridinium interaction is a robust motif that has been used to design layered ionic solids and other molecular assemblies. acs.org
| Supramolecular Assembly | Driving Non-Covalent Interactions | Potential Application |
| Micelles/Vesicles | Hydrophobic effect, van der Waals forces. | Drug delivery, nanoreactors. |
| Liquid Crystals | π-π stacking, van der Waals forces. | Optical switches, display technologies. |
| Organogels | van der Waals forces, π-π stacking. | Responsive materials, stimuli-sensitive matrices. |
| Layered Solids | Ionic interactions (e.g., with sulfonates), hydrogen bonding. acs.org | Anisotropic conductors, functional thin films. |
Future Outlook and Emerging Research Directions
Synergistic Design of Multi-Functional N,N-Dipentadecylaminostyrylpyridinium Derivatives
Future research will likely focus on the rational design of multifunctional derivatives of this compound. By chemically modifying the core structure, new functionalities can be introduced, leading to materials with synergistic properties. The long π-conjugated system and molecular planarity are essential preconditions for designing functional chromophores. nih.gov Altering the electron-donating and accepting groups, as well as the π-linker, can significantly enhance the molecule's properties. nih.gov
This approach involves incorporating additional functional units onto the styrylpyridinium scaffold to create materials that can perform multiple tasks simultaneously. For instance, integrating a recognition moiety, such as a crown ether or a specific peptide sequence, could impart sensing capabilities, while also leveraging the molecule's inherent fluorescence for reporting. researchgate.net The synthesis of derivatives with modified alkyl chains or substituents on the aromatic rings could also tune the self-assembly behavior and photophysical properties. frontiersin.orgnih.gov
| Functional Moiety | Target Property/Application | Potential Synergistic Effect |
| Crown Ether | Ion Sensing | Combines ion recognition with fluorescent signaling from the styrylpyridinium core. |
| Biocompatible Polymer (e.g., PEG) | Drug Delivery, Bioimaging | Enhances biocompatibility and circulation time while the core acts as a fluorescent tag or photosensitizer. |
| Azobenzene (B91143) Unit | Photo-switching | Enables light-controlled assembly/disassembly and modulation of optical properties. |
| Fullerene or other Acceptor | Organic Photovoltaics | Creates a donor-acceptor system for charge separation and photocurrent generation. |
| Calixarene (B151959) | Molecular Recognition | Provides a host cavity for guest molecules, with the styrylpyridinium unit signaling the binding event. |
Advanced Characterization Methodologies for Complex Self-Assembled Systems
The amphiphilic nature of this compound drives its self-assembly into various nanostructures like micelles, vesicles, or more complex aggregates in solution. nih.govrsc.org A critical future direction is the use of advanced characterization techniques to obtain a deeper understanding of these hierarchical systems.
While traditional methods like Dynamic Light Scattering (DLS) can determine aggregate size, next-generation methodologies are needed to probe the intricate details of molecular packing, dynamics, and morphology. nih.govacs.org Techniques such as Small-Angle X-ray Scattering (SAXS) and Cryogenic Electron Microscopy (Cryo-EM) can provide high-resolution structural information on the self-assembled morphologies in different environments. rsc.orgresearchgate.net These methods will be crucial for establishing structure-property relationships, for example, how the packing of chromophores within an aggregate affects its collective optical and electronic properties.
| Technique | Information Yielded | Relevance to this compound |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D morphology of aggregates (vesicles, fibers, etc.). | Directly visualizes the self-assembled structures, revealing how changes in molecular design or environment affect the final morphology. rsc.orgresearchgate.net |
| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Size, shape, and internal structure of aggregates in solution. | Quantifies dimensions and packing arrangements within micelles or vesicles, providing insight into the forces driving assembly. rsc.orgnih.gov |
| Atomic Force Microscopy (AFM) | Surface topology and mechanical properties of deposited aggregates. | Images self-assembled structures on surfaces, revealing their organization and stability, crucial for thin-film applications. |
| Super-Resolution Microscopy (STORM/STED) | Optical imaging beyond the diffraction limit. | Allows for the visualization of fluorescent aggregates and their interactions within complex environments, such as biological cells. |
Predictive Modeling and Computational-Experimental Feedback Loops for Rational Design
To accelerate the discovery of new this compound-based materials, a shift towards a design paradigm that integrates computational modeling with experimental validation is essential. Future efforts will leverage predictive modeling to guide the synthesis of new derivatives with targeted properties, creating a highly efficient feedback loop. digitellinc.com
Machine learning and artificial intelligence models can be trained on datasets of existing dye properties to predict the optical and electronic characteristics of novel, unsynthesized molecules. digitellinc.commdpi.comresearchgate.net Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can provide deep insights into the electronic structure and predict absorption and emission spectra, helping to pre-screen candidates before undertaking complex synthesis. digitellinc.com This synergy between prediction and experimentation will reduce development time and costs, enabling a more rational approach to designing materials for specific applications.
Exploration of Novel Stimuli-Responsive Behavior and Dynamic Materials
An exciting frontier is the development of "smart" or "intelligent" materials based on this compound that can respond to external stimuli. researchgate.net The molecule's properties, particularly its aggregation state and fluorescence, could be engineered to change in response to triggers like pH, temperature, light, or the presence of specific analytes. rsc.orgnih.govmdpi.com
For example, protonation or deprotonation of the pyridinium (B92312) ring system or other incorporated functional groups could alter the molecule's amphiphilicity, leading to a controllable assembly and disassembly of aggregates. nih.gov This could be harnessed for applications in controlled release systems, where a change in local pH triggers the release of an encapsulated payload. Similarly, incorporating photo-isomerizable units like azobenzene could allow for light-controlled switching of the material's properties. rsc.org The development of such dynamic systems relies on a deep understanding of the non-covalent interactions that govern the self-assembly process. researchgate.net
Contribution to Fundamental Understanding of Organic Photonic and Supramolecular Systems
Research into this compound and its derivatives will not only yield new materials but also contribute to the fundamental understanding of organic photonics and supramolecular chemistry. The styrylpyridinium core is a classic example of a push-pull chromophore, where charge is transferred from an electron-donating group (dialkylamino) to an electron-accepting group (pyridinium) upon photoexcitation. nih.gov
Studying how the self-assembly of these chromophores into ordered aggregates (J- or H-aggregates) modulates their photophysical properties provides a powerful model system for understanding collective optical phenomena. researchgate.net Insights gained from this compound can help elucidate fundamental principles of energy and charge transfer in organized molecular assemblies, which is critical for advancing fields like organic electronics, artificial photosynthesis, and the development of advanced fluorescent probes. nih.govresearchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
